7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine derivatives with butylamine and phenyl-substituted reagents. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process typically involves crystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. It binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar enzyme inhibitory properties.
Pyrrolo[2,3-d]pyrimidine: Known for its biological activities, including anticancer and antimicrobial properties.
Uniqueness
7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butylamino group enhances its ability to interact with hydrophobic pockets in enzyme active sites, making it a potent inhibitor .
Properties
CAS No. |
918663-19-1 |
---|---|
Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
2-(butylamino)-7-phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C16H17N5O/c1-2-3-9-17-16-18-10-12-14(21-16)19-13(20-15(12)22)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H2,17,18,19,20,21,22) |
InChI Key |
XKUDPVBAAUXXQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C2C(=O)NC(=NC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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